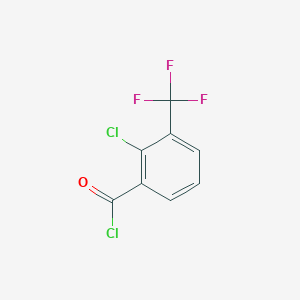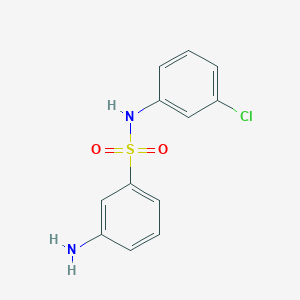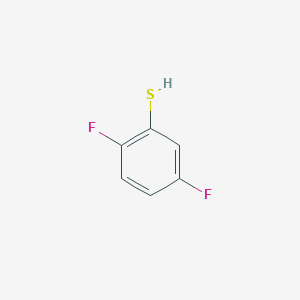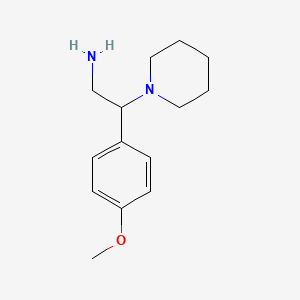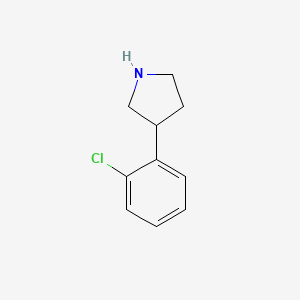
3-(2-Chlorophényl)pyrrolidine
Vue d'ensemble
Description
3-(2-Chlorophenyl)pyrrolidine (3-CPCP) is a heterocyclic compound that is used in the synthesis of many organic compounds and pharmaceuticals. It is a versatile compound with several applications in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Agents anticonvulsivants et analgésiques
Les dérivés de la 3-(2-chlorophényl)-pyrrolidine-2,5-dione-acétamide ont été synthétisés et évalués en tant qu'agents anticonvulsivants et analgésiques potentiels . La substance la plus active, la 3-(2-chlorophényl)-1-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-pyrrolidine-2,5-dione, a présenté des valeurs d'ED50 et d'indice de protection plus avantageuses que le médicament de référence, l'acide valproïque .
Gestion de la douleur neuropathique
Les composés se sont montrés prometteurs dans la gestion de la douleur neuropathique . L'activité antinociceptive de deux composés prometteurs a été étudiée dans le modèle de douleur tonique à la formaline .
Canaux sodiques et calciques dépendants du voltage
Les composés ont montré une affinité pour les canaux sodiques et calciques dépendants du voltage, ainsi que pour les récepteurs GABA A et TRPV1 . Le mécanisme d'action moléculaire le plus probable du composé le plus actif repose sur l'interaction avec les canaux sodiques (site 2) et calciques de type L neuronaux sensibles au voltage .
Découverte de médicaments
Le cycle pyrrolidine est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le grand intérêt pour cet échafaudage est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3 .
Potentiel anticancéreux
Dobrova et al. ont synthétisé des complexes de nickel (II), de palladium (II) et de cuivre (II) d'hybrides de thiosemicarbazones de pyrrolidine, ont évalué leur potentiel anticancéreux in vitro contre les lignées cellulaires cancéreuses A549 (cancer du poumon), CH1 (carcinome ovarien humain) et SW480 (cancer du côlon) .
Mécanisme D'action
Target of Action
The primary targets of 3-(2-Chlorophenyl)pyrrolidine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can have significant effects on neuronal function.
Mode of Action
3-(2-Chlorophenyl)pyrrolidine interacts with its targets by binding to these channels, thereby modulating their function . This interaction can lead to changes in the electrical activity of neurons, which can have downstream effects on various neurological processes.
Biochemical Pathways
It is known that the modulation of voltage-sensitive sodium and calcium channels can affect a variety of cellular processes, including the release of neurotransmitters, the propagation of action potentials, and the regulation of neuronal excitability .
Result of Action
The modulation of voltage-sensitive sodium and calcium channels by 3-(2-Chlorophenyl)pyrrolidine can have a variety of effects at the molecular and cellular levels. For example, it has been shown to have potential anticonvulsant and analgesic effects, suggesting that it may be able to reduce neuronal excitability and inhibit pain signaling .
Analyse Biochimique
Biochemical Properties
3-(2-Chlorophenyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium and calcium channels, which are essential for neuronal signaling . These interactions can modulate the activity of these channels, leading to changes in cellular excitability and neurotransmission. Additionally, 3-(2-Chlorophenyl)pyrrolidine may bind to specific receptors, such as GABA_A and TRPV1, affecting their signaling pathways and contributing to its anticonvulsant and analgesic properties .
Cellular Effects
The effects of 3-(2-Chlorophenyl)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-(2-Chlorophenyl)pyrrolidine can alter the expression of genes involved in synaptic transmission and plasticity, thereby affecting learning and memory processes . Moreover, its impact on calcium and sodium channels can lead to changes in cellular excitability, influencing the overall activity of neuronal networks.
Molecular Mechanism
At the molecular level, 3-(2-Chlorophenyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and downstream signaling pathways. For instance, its interaction with voltage-gated sodium channels involves binding to specific sites on the channel protein, altering its conformation and affecting ion flow . This modulation of ion channel activity can have significant effects on cellular excitability and neurotransmission. Additionally, 3-(2-Chlorophenyl)pyrrolidine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-(2-Chlorophenyl)pyrrolidine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, 3-(2-Chlorophenyl)pyrrolidine has been shown to maintain its activity over extended periods, although some degradation may occur under certain conditions . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(2-Chlorophenyl)pyrrolidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticonvulsant and analgesic properties . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(2-Chlorophenyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, 3-(2-Chlorophenyl)pyrrolidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function . For example, the compound may be transported across cell membranes by specific transporters, affecting its intracellular concentration and availability for biochemical interactions.
Subcellular Localization
The subcellular localization of 3-(2-Chlorophenyl)pyrrolidine is an important factor that influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and signaling pathways, contributing to its diverse biochemical effects.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397346 | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-67-8 | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural modification explored in this research to enhance the anticonvulsant activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione?
A1: The research focuses on synthesizing and evaluating a series of Mannich bases derived from 3-(2-Chlorophenyl)pyrrolidine-2,5-dione. Specifically, the study introduces an N-[(4-arylpiperazin-1-yl)-methyl] group at the nitrogen atom of the pyrrolidine-2,5-dione ring. [] This structural modification aims to improve the compounds' anticonvulsant activity by potentially influencing their interaction with target sites and their pharmacokinetic properties.
Q2: How does the introduction of the N-[(4-arylpiperazin-1-yl)-methyl] group in 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives potentially contribute to their anticonvulsant activity?
A2: While the exact mechanism of action is not fully elucidated in the provided abstract, the research suggests that the N-[(4-arylpiperazin-1-yl)-methyl] group, with its arylpiperazine moiety, might be crucial for the observed anticonvulsant effects. [] This group could be involved in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)
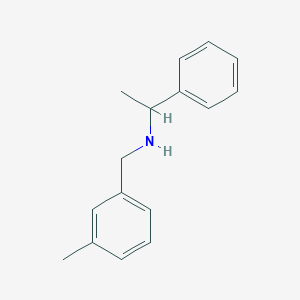

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
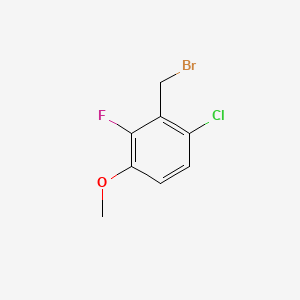

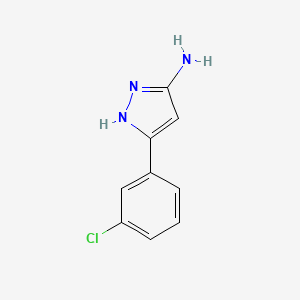
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
